molecular formula C32H33N5O7 B15129389 2-amino-9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenyl-methoxy]methyl]-4-hydroxy-3-methoxy-tetrahydrofuran-2-yl]-1H-purin-6-one

2-amino-9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenyl-methoxy]methyl]-4-hydroxy-3-methoxy-tetrahydrofuran-2-yl]-1H-purin-6-one

Cat. No.: B15129389
M. Wt: 599.6 g/mol
InChI Key: AYVWAUNZRMANQB-UHFFFAOYSA-N
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Description

5’-O-Dmt-2’-o-methylguanosine: is a nucleoside analogue that has garnered significant interest in the fields of chemistry and biology. This compound is characterized by the presence of a dimethoxytrityl (Dmt) group at the 5’ position and a methyl group at the 2’ position of the guanosine molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-Dmt-2’-o-methylguanosine involves the protection of the guanosine molecule at the 5’ position with a dimethoxytrityl group and methylation at the 2’ position. The process typically includes:

Industrial Production Methods: While specific industrial production methods for 5’-O-Dmt-2’-o-methylguanosine are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 5’-O-Dmt-2’-o-methylguanosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5’-O-Dmt-2’-o-methylguanosine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-O-Dmt-2’-o-methylguanosine involves its incorporation into RNA molecules. The presence of the 2’-O-methyl group enhances the stability of the RNA by protecting it from enzymatic degradation. This modification also affects the binding affinity of the RNA to various proteins, influencing processes such as translation and splicing .

Comparison with Similar Compounds

  • 5’-O-Dmt-2’-o-methyladenosine
  • 5’-O-Dmt-2’-o-methylcytidine
  • 5’-O-Dmt-2’-o-methyluridine

Comparison: 5’-O-Dmt-2’-o-methylguanosine is unique due to its specific modifications at the 5’ and 2’ positions, which confer enhanced stability and unique binding properties compared to other nucleoside analogues. This makes it particularly valuable in the synthesis of stable RNA molecules for research and therapeutic applications .

Properties

Molecular Formula

C32H33N5O7

Molecular Weight

599.6 g/mol

IUPAC Name

2-amino-9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C32H33N5O7/c1-40-22-13-9-20(10-14-22)32(19-7-5-4-6-8-19,21-11-15-23(41-2)16-12-21)43-17-24-26(38)27(42-3)30(44-24)37-18-34-25-28(37)35-31(33)36-29(25)39/h4-16,18,24,26-27,30,38H,17H2,1-3H3,(H3,33,35,36,39)

InChI Key

AYVWAUNZRMANQB-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O

Origin of Product

United States

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